molecular formula C20H25NO3S B10944341 N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide

N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10944341
M. Wt: 359.5 g/mol
InChI Key: RHKWOLPWIHJTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide is an organic compound characterized by a cycloheptyl group attached to a propanamide backbone, which is further substituted with a naphthalen-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide typically involves a multi-step process:

    Formation of the Naphthalen-2-ylsulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation Reaction: The naphthalen-2-ylsulfonyl chloride is then reacted with 3-aminopropanoic acid to form the intermediate 3-(naphthalen-2-ylsulfonyl)propanamide.

    Cycloheptylation: Finally, the intermediate is reacted with cycloheptylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The naphthalen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between sulfonamide groups and biological targets. It may serve as a lead compound for the development of new drugs.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects, particularly as an anti-inflammatory or antimicrobial agent.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The cycloheptyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-(naphthalen-2-ylsulfonyl)propanamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-cycloheptyl-3-(phenylsulfonyl)propanamide: Similar structure but with a phenylsulfonyl group instead of a naphthalen-2-ylsulfonyl group.

Uniqueness

N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide is unique due to the combination of the cycloheptyl and naphthalen-2-ylsulfonyl groups. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25NO3S

Molecular Weight

359.5 g/mol

IUPAC Name

N-cycloheptyl-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C20H25NO3S/c22-20(21-18-9-3-1-2-4-10-18)13-14-25(23,24)19-12-11-16-7-5-6-8-17(16)15-19/h5-8,11-12,15,18H,1-4,9-10,13-14H2,(H,21,22)

InChI Key

RHKWOLPWIHJTRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.